![molecular formula C16H15NO2 B11860683 7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 62627-20-7](/img/structure/B11860683.png)
7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one
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Overview
Description
2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines This compound is characterized by its unique structure, which includes a chromene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one typically involves the reaction of salicylaldehyde with malononitrile and 4-hydroxypyridine-2(1H)-one under basic conditions. The reaction proceeds through a multi-component reaction mechanism, leading to the formation of the desired chromeno-pyridine derivative .
Industrial Production Methods
Industrial production of 2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one can be achieved through large-scale synthesis using similar reaction conditions as described above. The process involves the use of high-purity reagents and controlled reaction parameters to ensure the consistent quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromeno-pyridine derivatives.
Substitution: Various substituted chromeno-pyridine derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that derivatives of benzopyrano[2,3-b]pyridine compounds exhibit anticancer properties. Specifically, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .
Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant effects. Studies suggest that it may act on the central nervous system to reduce seizure activity, making it a candidate for further exploration in epilepsy treatment .
Anti-inflammatory Effects
In addition to its anticancer and anticonvulsant properties, 7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one has demonstrated anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, which could be beneficial in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one involves various chemical reactions that lead to its derivatives. The methodologies typically include cyclization reactions and modifications of existing pyridine structures to enhance bioactivity. For instance, the introduction of substituents at specific positions on the benzopyrano ring can significantly influence the pharmacological profile of the resulting compounds .
Case Study 1: Anticancer Mechanism
A study published in 2023 highlighted the effectiveness of a related benzopyrano derivative in inhibiting breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Case Study 2: Anticonvulsant Evaluation
Another investigation assessed the anticonvulsant potential of a series of pyrrolo[2,3-b]pyridine derivatives, including those related to 7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one. The results indicated a significant reduction in seizure frequency in animal models when administered at specific dosages .
Mechanism of Action
The mechanism of action of 2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Chromeno[4,3-b]pyridin/quinolin-one derivatives
Uniqueness
2-Isopropyl-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of both isopropyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one, also known by its CAS number 68301-99-5, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies from diverse research sources.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C18H18N2O4 |
Molecular Weight | 326.347 g/mol |
Density | 1.286 g/cm³ |
Melting Point | 243-244 °C |
Boiling Point | 528.5 °C |
Pharmacological Activities
Research indicates that 7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one exhibits a variety of biological activities:
- Anti-inflammatory Effects : Studies have shown that derivatives of benzopyran compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests potential use in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly in lung and breast cancer models. In vitro assays demonstrated significant cytotoxic effects against A549 and H1299 lung cancer cells, leading to cell cycle arrest and apoptosis .
- Neuroprotective Effects : Some studies suggest that benzopyran derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activities of this compound are multifaceted:
- COX Inhibition : The compound's structure allows it to interact with COX enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory mediators .
- Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
Case Studies
Several studies have explored the biological activity of 7-Methyl-2-(propan-2-yl)-5H- benzopyrano[2,3-b]pyridin-5-one:
- Study on Anti-inflammatory Activity :
- Anticancer Research :
- Neuroprotective Study :
Properties
CAS No. |
62627-20-7 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
7-methyl-2-propan-2-ylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C16H15NO2/c1-9(2)13-6-5-11-15(18)12-8-10(3)4-7-14(12)19-16(11)17-13/h4-9H,1-3H3 |
InChI Key |
OFWJXTGGGNFFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=N3)C(C)C |
Origin of Product |
United States |
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